1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-2-20-12-5-3-11(4-6-12)16-13(17)15-9-14(18)7-8-19-10-14/h3-6,18H,2,7-10H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMHPPYWAJZHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea typically involves a multi-step process. One common method starts with the preparation of the 4-ethoxyphenyl isocyanate, which is then reacted with a hydroxytetrahydrofuran derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.
Reduction: The urea bond can be reduced under specific conditions to yield amine derivatives.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The hydroxyl and urea groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Aromatic Substituents
2.1.1. 1-(3-ethylphenyl)-3-(4-fluorophenyl)urea
- Molecular Formula : C₁₅H₁₅FN₂O
- Key Features :
- Substituted with 3-ethylphenyl and 4-fluorophenyl groups.
- Lacks the hydroxyoxolan moiety, reducing polarity compared to the target compound.
- This compound’s simpler structure may serve as a baseline for studying urea-based pharmacophores .
2.1.2. 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea
- Molecular Formula : C₁₉H₁₈F₃N₃O₄
- Key Features: Incorporates a pyrrolidinone ring and a trifluoromethoxyphenyl group. The trifluoromethoxy group enhances lipophilicity, contrasting with the hydroxyoxolan’s hydrophilicity in the target compound.
- Relevance : Demonstrates how electron-withdrawing groups (e.g., trifluoromethoxy) can modulate urea reactivity and target binding .
Non-Urea Compounds with 4-Ethoxyphenyl Motifs
2.2.1. Flufenprox
- Molecular Formula : C₂₄H₂₂ClF₃O₃
- Key Features: A diaryl ether insecticide containing a 4-ethoxyphenyl group and a chlorophenoxy substituent. Shares the 4-ethoxyphenyl moiety but lacks the urea core.
- Relevance: Highlights the role of ethoxyphenyl groups in agrochemical activity, though divergent applications (insecticide vs.
2.2.2. Etomethazene (Benzimidazole Derivatives)
- Key Features: Benzimidazole scaffold with 4-ethoxyphenylmethyl and diethylaminoethyl groups. Classified as a synthetic opioid analog, structurally distinct from urea-based compounds.
- Relevance : Illustrates the versatility of 4-ethoxyphenyl in diverse pharmacological contexts, though mechanistic pathways differ significantly .
Structural-Activity Relationship (SAR) Analysis
| Compound | Core Structure | Key Substituents | Polarity | Potential Applications |
|---|---|---|---|---|
| Target Compound | Urea | 4-Ethoxyphenyl, 3-hydroxyoxolan-3-ylmethyl | High | Enzyme inhibition, drug design |
| 1-(3-ethylphenyl)-3-(4-fluorophenyl)urea | Urea | 3-Ethylphenyl, 4-fluorophenyl | Moderate | Pharmacological screening |
| Flufenprox | Diaryl ether | 4-Ethoxyphenyl, chlorophenoxy | Low | Insecticide |
| Etomethazene | Benzimidazole | 4-Ethoxyphenylmethyl, diethylaminoethyl | Low | Synthetic opioid analog |
Pharmacological and Physicochemical Data
| Parameter | Target Compound | 1-(3-ethylphenyl)-3-(4-fluorophenyl)urea | Flufenprox |
|---|---|---|---|
| Molecular Weight (g/mol) | ~294.33* | 258.29 | 450.88 |
| LogP (Predicted) | ~1.5–2.0 | ~3.0 | ~5.2 |
| Hydrogen Bond Donors | 2 | 2 | 0 |
| Bioactivity | Not reported | Not reported | Insecticidal |
*Calculated based on molecular formula C₁₄H₂₀N₂O₄.
Q & A
Q. What are the standard synthetic routes for 1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step organic reactions, including:
- Introduction of the ethoxyphenyl group via electrophilic aromatic substitution or coupling reactions.
- Formation of the urea linkage through reaction of an isocyanate with an amine or amine derivative. Key optimization factors include:
- Solvent selection (e.g., dichloromethane or ethanol for polar intermediates) .
- Temperature control (e.g., low temperatures to minimize side reactions during urea bond formation) .
- Catalysts (e.g., palladium on carbon for coupling steps) . Yield improvements often require iterative adjustments to stoichiometry and reaction time .
Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) spectroscopy : For confirming structural integrity, including the ethoxyphenyl and hydroxyoxolan moieties .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% is typical for research-grade material) .
- Solubility tests : To determine solubility in solvents like DMSO or ethanol for biological assays .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme or receptor modulation?
Methodological approaches include:
- Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates or colorimetric assays (e.g., for kinases or hydrolases) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to target receptors .
- Structure-Activity Relationship (SAR) studies : Modify the hydroxyoxolan or ethoxyphenyl groups to identify critical pharmacophores . For example, replacing the hydroxy group with a methoxy moiety could alter hydrogen-bonding interactions with biological targets .
Q. What strategies are effective for resolving contradictions in biological activity data (e.g., varying IC50 values across studies)?
Contradictions may arise from:
- Assay variability : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .
- Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via HPLC .
- Cellular context : Compare activity in cell-free systems vs. cell-based models to identify off-target effects . Dose-response curves and replicate experiments (n ≥ 3) are critical for reproducibility .
Q. How can in vitro and in vivo models be leveraged to assess therapeutic potential?
- In vitro :
- Cytotoxicity screening : Use MTT or ATP-based assays in cancer cell lines .
- Anti-inflammatory testing : Measure TNF-α or IL-6 suppression in macrophages .
- In vivo :
- Pharmacokinetics (PK) : Assess bioavailability and half-life in rodent models .
- Efficacy studies : Test in disease models (e.g., murine inflammation or oxidative stress models) with dose optimization .
Q. What are the key considerations for structural modifications to enhance pharmacokinetic properties?
- Hydrophilicity : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility .
- Metabolic stability : Replace labile groups (e.g., ester linkages) to reduce hepatic clearance .
- Bioisosteric replacements : Substitute the hydroxyoxolan ring with morpholine or piperidine to enhance blood-brain barrier penetration . Computational modeling (e.g., molecular docking) can prioritize modifications for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
